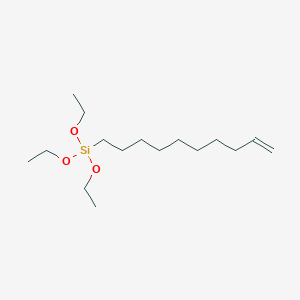
9-Decenyltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decenyltriethoxysilane is an organosilicon compound with the chemical formula C16H34O3Si. It is a colorless liquid known for its unique properties, including its ability to improve the wetting and adhesion characteristics of materials. This compound is primarily used as an additive in coatings, sealants, adhesives, and other materials to enhance their performance on various surfaces .
Métodos De Preparación
The synthesis of 9-Decenyltriethoxysilane typically involves the reaction of 9-decen-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Análisis De Reacciones Químicas
9-Decenyltriethoxysilane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Decenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: This compound is utilized in the modification of surfaces for biological assays and biosensors.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify surface properties.
Mecanismo De Acción
The mechanism of action of 9-Decenyltriethoxysilane involves its ability to form strong bonds with both organic and inorganic surfaces. The ethoxy groups can hydrolyze to form silanol groups, which then condense with hydroxyl groups on surfaces, creating a durable and stable bond. This property makes it an effective coupling agent and surface modifier .
Comparación Con Compuestos Similares
Similar compounds to 9-Decenyltriethoxysilane include:
n-Decyltriethoxysilane: Another organosilicon compound with similar properties but different alkyl chain length.
Octyltriethoxysilane: A shorter-chain analog used for similar applications but with different hydrophobicity.
Vinyltriethoxysilane: Contains a vinyl group instead of a decenyl group, offering different reactivity and applications.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
152222-61-2 |
|---|---|
Fórmula molecular |
C16H34O3Si |
Peso molecular |
302.52 g/mol |
Nombre IUPAC |
dec-9-enyl(triethoxy)silane |
InChI |
InChI=1S/C16H34O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5H,1,6-16H2,2-4H3 |
Clave InChI |
LLBJHMHFNBRQBD-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCC=C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


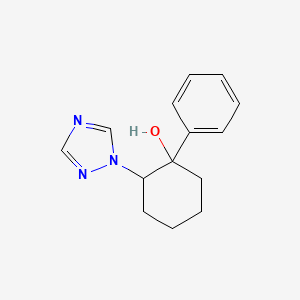
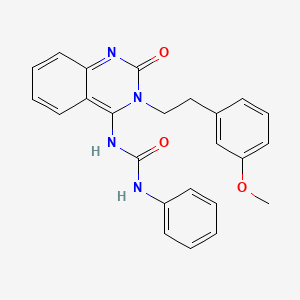
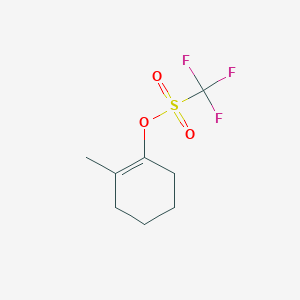
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
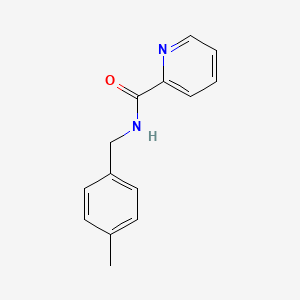
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
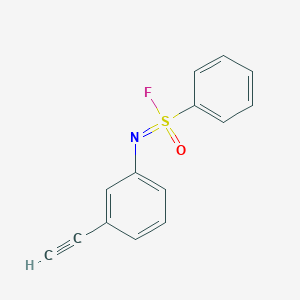
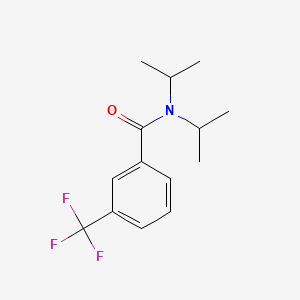
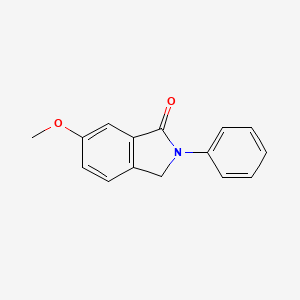


![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
